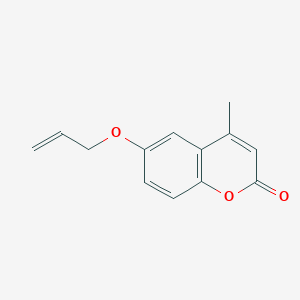

6-Allyloxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-prop-2-enoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-3-6-15-10-4-5-12-11(8-10)9(2)7-13(14)16-12/h3-5,7-8H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGUYMOOCLSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-Allyloxy-4-methylcoumarin Analogues

The most direct and common method for synthesizing this compound is through the allylation of its precursor, 6-hydroxy-4-methylcoumarin (B191455). This transformation is a classic example of a Williamson ether synthesis, which involves a nucleophilic substitution reaction. rsc.org In this process, the hydroxyl group of the coumarin (B35378) is deprotonated by a base to form a phenoxide ion. This highly nucleophilic ion then attacks an allyl halide, such as allyl bromide, displacing the halide and forming the desired ether linkage. rsc.orgconicet.gov.ar

The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃). conicet.gov.artandfonline.comchemicalbook.com The base is crucial for deprotonating the phenolic hydroxyl group, thereby activating it for the subsequent nucleophilic attack. chemicalbook.com For instance, 7-hydroxy-4-methylcoumarin has been successfully allylated using allyl bromide and K₂CO₃ in acetone, refluxing the mixture until the starting material is consumed, to produce 7-allyloxy-4-methylcoumarin with a yield as high as 98%. chemicalbook.com A similar strategy is employed for the 6-hydroxy isomer, where 6-hydroxy-4-methylcoumarin is reacted with an appropriate alkyl halide to yield the corresponding 6-alkoxy derivative. tandfonline.comresearchgate.net

The Pechmann condensation is a fundamental and widely used method for the synthesis of the coumarin core structure itself. rasayanjournal.co.inamazonaws.comderpharmachemica.com This reaction is not used to directly install the allyloxy group, but rather to construct the 6-hydroxy-4-methylcoumarin precursor from simpler starting materials. researchgate.netderpharmachemica.com The standard Pechmann reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. rasayanjournal.co.inarkat-usa.org

To obtain the precursor for this compound, hydroquinone (B1673460) is used as the phenolic reactant, which is condensed with ethyl acetoacetate (B1235776). researchgate.net The reaction is typically catalyzed by strong acids such as concentrated sulfuric acid, amazonaws.com or solid acid catalysts like Amberlyst-15, researchgate.net montmorillonite (B579905) clay, or Nafion-H. arkat-usa.org The process involves a sequence of trans-esterification, intramolecular electrophilic substitution (a Friedel-Crafts acylation), and dehydration to form the final coumarin ring system. rasayanjournal.co.in Once the 6-hydroxy-4-methylcoumarin is synthesized and purified via this method, it is then subjected to the allylation strategies described previously to yield the final this compound product.

Significant research has focused on optimizing the conditions for both the Pechmann condensation and the subsequent allylation to maximize product yields and minimize reaction times. For the Pechmann condensation, various factors have been explored. The choice of catalyst is critical; while traditional methods use corrosive liquid acids like H₂SO₄, wordpress.com modern approaches favor reusable solid acid catalysts like Amberlyst-15 or SbCl₃–Al₂O₃, which often provide excellent yields under milder conditions. derpharmachemica.comresearchgate.net Reaction temperature and catalyst loading are also key parameters; for example, using Amberlyst-15, the optimal temperature for the reaction of resorcinol (B1680541) and ethyl acetoacetate was found to be 110°C. researchgate.net

The table below summarizes the optimization of the Pechmann condensation for producing hydroxy-4-methylcoumarins, the direct precursors for allyloxy analogues.

| Phenol | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Resorcinol | Amberlyst-15 (0.2 g) | Solvent-free, 110°C | ~95% | researchgate.net |

| Resorcinol | Dipyridine copper chloride | Solvent-free, Reflux, 30 min | 94% | arkat-usa.org |

| Hydroquinone | SbCl₃–Al₂O₃ (5 mol%) | Microwave, 4 min | 89% | derpharmachemica.com |

| Resorcinol | SnCl₂·2H₂O (10 mol%) | Microwave, 800W, 260s, Solvent-free | 55.25% | rasayanjournal.co.in |

For the allylation step, yields are often intrinsically high, frequently exceeding 90%. innovareacademics.in The synthesis of 8-acetyl-7-allyloxy-4-methylcoumarin from its hydroxy precursor reported a yield of 97%. innovareacademics.in Similarly, the allylation of 7-hydroxy-4-methylcoumarin has been achieved with a 98% yield. chemicalbook.com The primary method for yield enhancement in these cases involves ensuring the complete consumption of the starting hydroxycoumarin, often by using a slight excess of the allyl halide and base, and allowing for sufficient reaction time. tandfonline.comchemicalbook.com

Pechmann Condensation Approaches

Advanced Synthetic Techniques

To address the limitations of conventional heating, such as long reaction times and environmental concerns, advanced synthetic methods have been applied to the synthesis of coumarin derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of coumarins. mdpi.comnih.gov This technique has been successfully applied to both the Pechmann condensation and subsequent O-alkylation reactions. derpharmachemica.comnih.gov The primary advantage of microwave irradiation is a dramatic reduction in reaction time, often from hours to mere minutes, while maintaining or even improving reaction yields. nih.govnih.gov

For example, the synthesis of O-substituted cyanomethoxy coumarins saw reaction times decrease from 10-12 hours under conventional heating to just 12-15 minutes using microwave assistance, with comparable or slightly higher yields. nih.gov In the Pechmann condensation, the use of a catalyst like dipyridine copper chloride under microwave irradiation shortened the reaction time for producing 7-hydroxy-4-methylcoumarin from 30 minutes to just 3.5 minutes, with the yield increasing from 94% to 96%. arkat-usa.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves. rasayanjournal.co.in

The following table compares conventional and microwave-assisted methods for coumarin synthesis.

| Reaction | Method | Reaction Time | Yield | Source |

|---|---|---|---|---|

| Pechmann Condensation (Resorcinol + EAA) | Conventional (Dipyridine copper chloride) | 30 min | 94% | arkat-usa.org |

| Microwave (Dipyridine copper chloride) | 3.5 min | 96% | ||

| O-Alkylation (Coumarin + Chloroacetonitrile) | Conventional (1-Methyl-2-pyrrolidone) | 10 h | 69% | nih.gov |

| Microwave (1-Methyl-2-pyrrolidone) | 12 min | 70% |

In line with the principles of green chemistry, solvent-free reaction conditions have been developed for coumarin synthesis. These methods reduce environmental impact by eliminating the need for volatile and often toxic organic solvents. Solvent-free synthesis is frequently paired with microwave irradiation and the use of solid-supported catalysts. rasayanjournal.co.inderpharmachemica.comresearchgate.net

The Pechmann condensation is particularly well-suited to solvent-free conditions. Reactions using catalysts like Amberlyst-15, researchgate.net silica-functionalized sulfuric acid, researchgate.net or antimony chloride on alumina (B75360) derpharmachemica.com have been effectively performed by simply grinding the reactants and catalyst together and heating, often with microwaves. This approach not only offers environmental benefits but also simplifies the work-up procedure, as the solid catalyst can be easily filtered off and potentially reused. researchgate.net For instance, the synthesis of 7-hydroxy-4-methyl coumarin has been achieved in high yield under solvent-free conditions using various catalysts, demonstrating the robustness of this eco-friendly approach. rasayanjournal.co.inderpharmachemica.comarkat-usa.orgresearchgate.net

Microwave-Assisted Synthesis Protocols

Derivatization and Structural Modifications

The oxidation of the 4-methyl group in 6-alkoxy-4-methylcoumarins, including the allyloxy derivative, is a key method for introducing further functionality. Selenium dioxide (SeO₂) is a common reagent for this transformation, converting the methyl group into a formyl group (an aldehyde). researchgate.net This reaction can be performed under both conventional heating and microwave-assisted conditions, with the latter often providing significantly higher yields and shorter reaction times. researchgate.net For instance, microwave-assisted oxidation of various 6- and 7-alkoxy-4-methylcoumarins with SeO₂ has been reported to produce the corresponding 4-formylcoumarins in yields of 90-93%, compared to 40-67% with conventional heating. researchgate.net

The resulting 6-allyloxy-4-formylcoumarin is a valuable intermediate. The aldehyde can undergo further reactions, such as condensation with various amines and amino acids to form Schiff bases. researchgate.net Additionally, the allyl group itself can be subjected to oxidation. For example, chemoselective addition of bromine across the isolated double bond of the allyl group has been observed in related 7-allyloxycoumarins using reagents like dioxane dibromide, leaving the coumarin's endocyclic double bond intact. beilstein-journals.org This suggests that similar selective oxidation of the allyl group in this compound is feasible, leading to the formation of diols or epoxides, further expanding the range of accessible derivatives.

Reduction reactions of this compound can target either the allyl double bond or the coumarin ring system. Catalytic hydrogenation is a common method to selectively reduce the allyl group's carbon-carbon double bond. This process typically involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. liverpool.ac.uk This reaction converts the 6-allyloxy group to a 6-propoxy group, yielding 6-propoxy-4-methylcoumarin.

The aldehyde group of 6-allyloxy-4-formylcoumarin, formed via oxidation of the 4-methyl group, can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net This transformation provides another avenue for creating functionalized derivatives, as the resulting alcohol can be further modified, for instance, through esterification. researchgate.net

The coumarin nucleus is susceptible to electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The presence of the electron-donating allyloxy group at the 6-position and the methyl group at the 4-position influences the regioselectivity of these reactions. In related 7-hydroxy-4-methylcoumarin systems, bromination has been shown to occur at the C3, C8, and C6 positions, depending on the reaction conditions and the brominating agent used. niscpr.res.incdnsciencepub.com For instance, using 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) can lead to bromination at the C3 and C8 positions. cdnsciencepub.com While specific studies on the substitution reactions of this compound are less common, the principles from related structures suggest that positions C5 and C3 would be the most likely sites for electrophilic attack.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds, and it has been applied to coumarin derivatives to create fused ring systems. uwindsor.capsu.edu While direct RCM on this compound is not typical, it can be a precursor to a suitable diene for RCM. This often involves a Claisen rearrangement to introduce an allyl group onto the aromatic ring, followed by another allylation to create the necessary diene structure. uwindsor.ca

For example, in a related system, 7-allyloxy-4-methylcoumarin undergoes a Claisen rearrangement to form 8-allyl-7-hydroxy-4-methylcoumarin. uwindsor.ca Subsequent alkylation of the hydroxyl group with another allyl or butenyl bromide provides a diene precursor. uwindsor.ca This diene can then undergo RCM using a Grubbs' catalyst to form a new oxepine ring fused to the coumarin core. uwindsor.ca A similar strategy could be envisioned starting from this compound, leading to the formation of novel fused heterocyclic systems. The success and yield of these RCM reactions are often dependent on the specific catalyst used and the conformational constraints of the diene precursor. uwindsor.ca

The Claisen rearrangement is a significant thermal or acid-catalyzed reaction for allyloxy-substituted aromatic compounds, including coumarins. niscpr.res.inwikipedia.org For this compound, this mdpi.commdpi.com-sigmatropic rearrangement would involve the migration of the allyl group from the oxygen atom at position 6 to one of the adjacent carbon atoms, C5 or C7, to form the corresponding allyl-hydroxy-coumarin.

Studies on the Claisen rearrangement of various allyloxycoumarins have shown that the reaction conditions, such as the solvent and temperature, can influence the outcome. niscpr.res.inconicet.gov.ar High-boiling point solvents like N,N-dimethylaniline are often used. niscpr.res.iniiarjournals.org Microwave-assisted Claisen rearrangements have also been explored, sometimes in solvent-free conditions on a solid support like silica (B1680970) gel, which can lead to reduced reaction times. conicet.gov.arrsc.org The regioselectivity of the rearrangement (migration to C5 vs. C7) would depend on the steric and electronic effects of the substituents on the coumarin ring. For instance, in 7-allyloxy-4-methylcoumarin, the rearrangement preferentially occurs at the C8 position. niscpr.res.iniiarjournals.org By analogy, for this compound, migration to the C5 position is expected to be a major pathway.

Table 1: Comparison of Claisen Rearrangement Conditions for Allyloxycoumarins This table is interactive. Users can sort columns by clicking on the headers.

| Starting Material | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 7-Allyloxy-4-methylcoumarin | N,N-dimethylaniline, reflux, 5h | 8-Allyl-7-hydroxy-4-methylcoumarin | 38% | iiarjournals.org |

| 7-Allyloxy-4-methylcoumarin | Solvent-free, microwave (800W), silica gel support, 100 min | 8-Allyl-7-hydroxy-4-methylcoumarin | 67% | conicet.gov.ar |

| 7-Allyloxy-4-methylcoumarin | Solvent-free, conventional heating (180°C), silica gel support, 2h | 8-Allyl-7-hydroxy-4-methylcoumarin | 67% | conicet.gov.ar |

| 7-Allyloxy-3-bromo-4-methylcoumarin | N,N-DMA, heat | 8-Allyl-7-hydroxy-4-methylcoumarin (debrominated) | - | niscpr.res.in |

Coumarin and its derivatives are well-known to undergo photodimerization upon irradiation with UV light, typically at wavelengths greater than 300 nm. nih.govencyclopedia.pub This [2+2] cycloaddition reaction occurs between the 3,4-double bonds of two coumarin molecules, leading to the formation of a cyclobutane (B1203170) ring. mdpi.com Four different stereoisomeric dimers can potentially be formed: syn-head-to-head, anti-head-to-head, syn-head-to-tail, and anti-head-to-tail. encyclopedia.pub The ratio of these products is influenced by the reaction conditions, such as the solvent and the presence of sensitizers. nih.gov

This dimerization is often a reversible process. mdpi.comencyclopedia.pub Irradiation of the cyclobutane dimers with shorter wavelength UV light (e.g., 254 nm) can induce a photocleavage reaction, regenerating the original coumarin monomers. mdpi.comresearchgate.net While specific studies on the dimerization of this compound are not detailed, its structural similarity to other coumarins suggests it would undergo similar photochemical reactions. The presence of the allyloxy and methyl substituents may influence the photoreactivity and the stereochemical outcome of the dimerization process.

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers insights into the functional groups and vibrational modes of the molecule. covalentmetrology.comijcrar.com

FT-IR and FT-Raman spectra of coumarin (B35378) derivatives are interpreted by analyzing the characteristic vibrational frequencies. ijcrar.comresearchgate.net For instance, in related coumarin compounds, strong bands in the FT-IR spectrum, such as those around 1720 cm⁻¹, are indicative of the lactone ring's C=O stretching vibration. researchgate.net Aromatic ring vibrations typically appear in the 735-770 cm⁻¹ region. researchgate.net

In studies of similar molecules like 7-acetoxy-4-methyl coumarin, density functional theory (DFT) calculations are often used to assign the normal modes of vibrations observed in the spectra. researchgate.net These computational methods help to correlate the experimental peaks with specific bond stretches, bends, and torsions within the molecule. researchgate.netcore.ac.uk

Mass Spectrometric Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the fragmentation pattern of a compound, which aids in its structural elucidation. benthamopen.com The molecular formula for 6-Allyloxy-4-methylcoumarin is C₁₃H₁₂O₃, corresponding to a molecular weight of 216.23 g/mol . nih.govontosight.ai

In high-resolution mass spectrometry, the exact mass of the molecular ion can be measured with great precision. benthamopen.com For this compound, the protonated molecule [M+H]⁺ has a precursor m/z of 217.0859. nih.gov The fragmentation of coumarins under electron ionization (EI) typically involves the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com High-resolution instruments are crucial to distinguish between fragments with the same nominal mass, such as CO and N₂. benthamopen.com

Common fragmentation pathways for coumarins include the initial loss of CO, followed by other cleavages. benthamopen.comlibretexts.org MS/MS (or tandem mass spectrometry) analysis of the [M+H]⁺ ion of this compound shows significant fragment ions at m/z 199, 176, and 171. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. scispace.com

¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in this compound. conicet.gov.arnih.gov

In a related compound, 7-allyloxy-4-methylcoumarin, the ¹H NMR spectrum (in CDCl₃) shows a singlet for the methyl protons at δ 2.34 ppm and a doublet for the OCH₂ protons of the allyl group at δ 4.54 ppm. conicet.gov.ar The vinyl protons of the allyl group appear as multiplets between δ 5.25 and 6.09 ppm. conicet.gov.ar The aromatic and pyrone ring protons also show characteristic signals. conicet.gov.ar

The ¹³C NMR spectrum of 7-allyloxy-4-methylcoumarin reveals signals for the methyl carbon at δ 18.8 ppm and the OCH₂ carbon at δ 69.4 ppm. conicet.gov.ar The carbons of the coumarin ring system appear at distinct chemical shifts, for example, C4a and C8a are often identified through their correlations in 2D NMR spectra. scispace.comscribd.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for 7-allyloxy-4-methylcoumarin (a related compound)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 4-CH₃ | 2.34 (s) | 18.8 |

| O-CH₂-CH=CH₂ | 4.54 (d) | 69.4 |

| O-CH₂-CH=CH₂ | 5.25 (d), 5.90-6.09 (m) | 118.7, 132.4 |

| C2 | - | 161.5 |

| C3 | 6.10 (s) | 112.2 |

| C4 | - | 152.8 |

| C4a | - | 113.0 |

| C5 | 7.44 (d) | 125.7 |

| C6 | 6.10 (s) | 113.9 |

| C7 | - | 161.8 |

| C8 | 7.44 (d) | 102.0 |

| C8a | - | 155.4 |

Data obtained from a study on 7-allyloxy-4-methylcoumarin in CDCl₃. conicet.gov.ar

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms. youtube.comscribd.com

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. weizmann.ac.il For example, it can confirm the coupling between the protons within the allyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation) spectra show long-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for assigning quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. scribd.com

These techniques, when used in combination, provide a complete and detailed map of the molecular structure of this compound. scispace.com

One-Dimensional NMR Techniques

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystal. utah.edulibretexts.org

A single-crystal X-ray diffraction study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. researchgate.net This data allows for the creation of a detailed 3D model of the molecule in the solid state. libretexts.org For example, in a crystal structure, the planarity of the coumarin ring system and the conformation of the allyloxy side chain can be accurately determined. materialsproject.orgmaterialsproject.org The analysis reveals details such as the bond distances within the aromatic and pyrone rings, as well as the geometry around the ether linkage. researchgate.net

Analysis of Crystal Packing Motifs

A thorough review of existing research reveals no specific studies on the X-ray crystallography of this compound. Consequently, a detailed analysis of its crystal packing motifs—the specific patterns in which molecules arrange themselves in a crystal lattice—cannot be provided at this time.

In related 4-methylcoumarin (B1582148) derivatives, such as 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, studies have identified parallel π-π stacking of the coumarin fragments as a significant interaction, with distances of approximately 3.52 Å between the benzene (B151609) plane and the carbon atoms of an adjacent coumarin moiety. nih.gov It is also known that substituted 4-formylcoumarins can self-assemble through various weak interactions, including C–H···O hydrogen bonds. However, without experimental crystal structure data for this compound, it is not possible to confirm if it adopts similar packing motifs. The principles of topochemistry, which relate a molecule's crystal structure to its solid-state reactivity, have been extensively applied to coumarins, but require a known crystal structure for analysis. acs.org

Resolution of Discrepancies between Computational and Experimental Data

There is a notable absence of published research that specifically addresses discrepancies between computational predictions and experimental measurements for this compound. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the structural and spectroscopic properties of coumarin derivatives. For instance, studies on compounds like 6-ethoxy-4-methylcoumarin have utilized DFT to calculate NMR chemical shifts and compare them with experimental values.

These comparisons are crucial for validating computational models and understanding the electronic structure of the molecules. However, reports that detail any significant deviations for this compound and provide a scientific resolution for these discrepancies are not found in the reviewed literature. Such an analysis would typically involve refining computational models to better account for intermolecular interactions in the solid state or solvent effects in solution, but this work has not been published for the target compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Optical Properties.researchgate.netmjcce.org.mk

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and optical characteristics of coumarin (B35378) derivatives. thenucleuspak.org.pk These calculations provide insights into the molecule's geometry, vibrational frequencies, and electronic transitions. mjcce.org.mk For instance, DFT at the B3LYP/6-311G(d,p) level of theory is a common method used to study the physical and chemical properties of such compounds. mjcce.org.mk

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For coumarin derivatives, Frontier Molecular Orbital (FMO) analysis, which includes the HOMO and LUMO, helps in understanding their chemical reactivity and kinetic stability. informaticsjournals.co.in For example, a related dimethyl coumarin derivative was found to have a HOMO-LUMO energy gap of 3.239 eV, indicating moderate stability and reactivity. researchgate.net The study of HOMO-LUMO gaps is essential for predicting the behavior of these molecules in various chemical and biological systems. wuxibiology.com

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

No specific data for 6-Allyloxy-4-methylcoumarin was found in the search results. The table is provided as a template.

Solvation energy calculations are important for understanding how a molecule behaves in different solvents. researchgate.net The interaction between a solute and a solvent can significantly influence the molecule's properties and reactivity. Computational methods can estimate the solvation energy, providing insights into the solubility and stability of the compound in various media. informaticsjournals.co.in Studies on similar coumarin derivatives have included calculations of solvation energy to understand their behavior in different environments. researchgate.netinformaticsjournals.co.in

| Solvent | Solvation Energy (kcal/mol) |

|---|---|

| - | - |

No specific data for this compound was found in the search results. The table is provided as a template.

Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. dovepress.com These parameters are fundamental in determining a molecule's ability to participate in charge transfer interactions. researchgate.net Ab initio computational methods are often employed to calculate both vertical and adiabatic ionization potentials and electron affinities. dovepress.com For related coumarin derivatives, these calculations have been performed to assess their potential for charge transfer processes. researchgate.net

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | - |

| Electron Affinity (EA) | - |

No specific data for this compound was found in the search results. The table is provided as a template.

Chemical hardness (η) and electronegativity (χ) are global reactivity descriptors that provide information about the stability and reactivity of a molecule. scielo.brekb.eg Electronegativity is a measure of an atom's or molecule's ability to attract electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. scielo.brnih.gov These properties can be calculated from the HOMO and LUMO energies. ekb.eg For various compounds, including those similar to coumarins, these calculations have been used to understand their chemical behavior. researchgate.netscielo.br

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | - |

| Electronegativity (χ) | - |

No specific data for this compound was found in the search results. The table is provided as a template.

The global electrophilicity index (ω) is a measure of a molecule's ability to act as an electrophile. rsc.org It is calculated from the chemical potential and hardness and provides a quantitative measure of a molecule's electrophilic character. nih.gov This index is useful for predicting the reactivity of molecules in electrophilic/nucleophilic reactions. rsc.org For coumarin derivatives, the global electrophilicity index has been calculated to understand their potential for charge transfer and interactions in chemical systems. researchgate.net

| Parameter | Value (eV) |

|---|---|

| Global Electrophilicity Index (ω) | - |

No specific data for this compound was found in the search results. The table is provided as a template.

Chemical Hardness and Electronegativity Calculations

Molecular Dynamics Simulations for Ligand-Target Interactions.researchgate.net

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery and materials science, MD simulations can provide detailed insights into the interactions between a ligand, such as this compound, and its biological target or surrounding environment. researchgate.netnih.gov These simulations can reveal the dynamics of binding, conformational changes in both the ligand and the target, and the key interactions that stabilize the complex. researchgate.net Coarse-grained MD simulations, in particular, offer a computationally efficient way to screen for potential binding sites and pathways. frontiersin.org

Molecular Electrostatic Potential Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de This map reveals the electrostatic potential on the surface of the molecule, providing a guide to its reactivity towards charged reactants. uni-muenchen.de The MEP surface is color-coded to indicate different potential values: red typically signifies regions of most negative electrostatic potential, which are favorable for electrophilic attack, while blue indicates the most positive potential, favorable for nucleophilic attack. acs.org Green and yellow areas represent regions with intermediate or near-zero potential. acs.org

In coumarin derivatives, the MEP map helps to identify the key sites for molecular interactions. informaticsjournals.co.inresearchgate.net For a molecule like this compound, the oxygen atoms of the carbonyl group (C=O) and the ether linkage are expected to be electron-rich. acs.orgresearchgate.net These areas, appearing as red or orange on the MEP map, represent the most likely sites for attack by electrophiles or for forming hydrogen bonds. acs.orgnih.gov Conversely, regions around the hydrogen atoms and parts of the aromatic ring would show a more positive potential (blue), indicating them as potential sites for interaction with nucleophiles. uni-muenchen.deacs.org By analyzing these electrostatic landscapes, researchers can predict the molecule's interaction with biological targets, such as receptor binding sites, and anticipate its chemical reactivity. nih.govbohrium.com

Table 1: Molecular Electrostatic Potential (MEP) Color-Coding and Reactivity

| Color Region | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Favorable for electrophilic attack |

| Blue | Most Positive | Favorable for nucleophilic attack |

Analysis of Molecular Orbital Characteristics

The characteristics of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. materialsciencejournal.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. informaticsjournals.co.inresearchgate.net

In studies of coumarin derivatives, the HOMO is often localized on the coumarin ring system, particularly the electron-rich parts, indicating this is where an electron would be most easily removed. bohrium.comresearchgate.net The LUMO is typically distributed over the electron-deficient pyrone ring. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Computational methods such as DFT with various basis sets (e.g., B3LYP/6-311G) are used to calculate the energies of these orbitals. informaticsjournals.co.inresearchgate.netmaterialsciencejournal.org These calculations provide quantitative data on ionization potential, electron affinity, and global reactivity descriptors like chemical hardness and electrophilicity, which are derived from the HOMO and LUMO energy values. informaticsjournals.co.innih.gov This analysis is essential for predicting the molecule's behavior in charge transfer processes. nih.govbohrium.com

Table 2: Frontier Orbitals and Their Significance

| Molecular Orbital | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability; site of oxidation |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability; site of reduction |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular stability and reactivity |

Computational Approaches for Structure-Activity Relationship Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. frontiersin.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified using molecular descriptors. mdpi.com

The QSAR process involves several key steps. First, a set of molecules with known activities is selected. Then, computational software is used to calculate a wide range of molecular descriptors for each compound. These descriptors can encode various aspects of the molecule's structure and properties, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe how atoms are bonded.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) are employed to build a mathematical model that relates the descriptors to the biological activity. chemrxiv.org The resulting QSAR model is an equation that can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. frontiersin.orgchemrxiv.org For a compound like this compound, a QSAR model could predict its potential efficacy as an inhibitor of a specific enzyme, for example, by analyzing its structural features in comparison to other known inhibitors. mdpi.com This predictive capability makes QSAR a valuable tool for designing new molecules with enhanced activity and for prioritizing which compounds to synthesize and test experimentally, thereby accelerating the drug discovery process. mdpi.comchemrxiv.org

In-Depth Analysis of this compound's Photophysical Properties Remains Elusive

Coumarin derivatives are a well-studied class of compounds known for their diverse photophysical behaviors and applications as fluorescent probes and sensors. Generally, the fluorescence properties of coumarins are highly sensitive to their molecular structure and their immediate environment. However, without specific research dedicated to this compound, any discussion of its properties would be speculative and not meet the required standard of scientific accuracy.

One study on the synthesis of various 6- and 7-alkoxy-4-methylcoumarins indicated an investigation into their solvatochromic properties, which is the change in absorption or emission spectra with solvent polarity. This suggests that data on the emission shifts of this compound in different solvents may exist within the full context of that research, but these specific data points are not available in the abstracted information.

Similarly, while the broader class of allyloxy-coumarins has been explored for applications such as metal ion sensing, these studies often focus on different isomers, such as those with the allyloxy group at the 7-position of the coumarin core. The positional difference of the substituent can significantly alter the electronic and, therefore, the photophysical properties of the molecule, making direct comparisons to the 6-allyloxy isomer unreliable.

Photophysical Properties and Their Modulation

Engineering Strategies for Enhanced Photophysical Performance

The inherent fluorescence of the coumarin (B35378) scaffold, as exemplified by 6-Allyloxy-4-methylcoumarin, serves as a versatile platform for the development of advanced photophysical materials. Strategic molecular engineering allows for the fine-tuning of its properties, including absorption and emission wavelengths, quantum efficiency, and environmental sensitivity. These modifications are crucial for tailoring the molecule for specific applications, such as fluorescent probes and sensors.

Substituent Effects on Absorption and Emission Wavelengths

The photophysical characteristics of the 4-methylcoumarin (B1582148) core are highly sensitive to the nature and position of substituents on the benzopyran ring. chim.itrsc.org The electronic properties of these substituents dictate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the absorption (λ_abs_) and emission (λ_em_) wavelengths. chim.it

The 6-allyloxy group in this compound acts as an electron-donating group (EDG), influencing the molecule's electronic distribution. The introduction of additional substituents at other positions, particularly at the C3 and C7 positions, can further modulate these properties through intramolecular charge transfer (ICT) mechanisms. chim.itmdpi.com

Electron-Donating Groups (EDGs): When strong EDGs, such as amino (-NH2) or dialkylamino (-NR2) groups, are placed at the 7-position, they tend to cause a bathochromic (red) shift in both absorption and emission spectra. chim.itmdpi.com This shift to longer wavelengths is a result of a lowered HOMO-LUMO energy gap. chim.it These groups also frequently enhance the fluorescence quantum yield. chim.itmdpi.com

Electron-Withdrawing Groups (EWGs): Conversely, the introduction of an EWG, such as a cyano (-CN) or trifluoromethyl (-CF3) group, typically at the 3-position, creates a "push-pull" system. mdpi.comacs.org This configuration facilitates ICT from the electron-rich part of the molecule (often the 6- or 7-position) to the electron-deficient part (the 3-position), resulting in significant red shifts and often an increased sensitivity to solvent polarity. mdpi.com Placing EWGs like -Cl or -Br on the ring can increase the energy gap, leading to a hypsochromic (blue) shift. chim.it

The following table summarizes the effect of different substituents on the photophysical properties of various coumarin derivatives, illustrating these electronic effects.

| Coumarin Derivative | Substituent(s) | λ_abs (nm) | λ_em_ (nm) | Key Effect |

| 7-Hydroxy-4-methylcoumarin | 7-OH (EDG) | ~325 | ~450 | Base fluorescence |

| 7-Amino-4-methylcoumarin | 7-NH₂ (Strong EDG) | ~350 | ~445 | Enhanced quantum yield |

| 7-(Dimethylamino)-4-methylcoumarin | 7-N(CH₃)₂ (Strong EDG) | ~373 | ~454 | Red shift, high quantum yield mdpi.com |

| 3-Cyano-7-hydroxy-4-methylcoumarin | 3-CN (EWG), 7-OH (EDG) | ~400 | ~450 | "Push-pull" system, red shift |

| 6-Aryl-3-cyano-4-methylcoumarin | 6-Aryl (EDG), 3-CN (EWG) | ~350-370 | ~420-490 | Modulation by aryl group nih.gov |

Note: The exact wavelengths can vary depending on the solvent used.

Incorporation of Fluorophores via Chemical Linkage

A powerful strategy to modify the photophysical profile of this compound involves its covalent linkage to other fluorophoric units. This creates hybrid molecules with unique and often desirable properties, such as large Stokes shifts or new emission bands, primarily through mechanisms like Förster Resonance Energy Transfer (FRET). In a FRET-based system, the coumarin can act as an energy donor, transferring its excitation energy to an acceptor fluorophore, which then emits light at a longer wavelength.

Notable examples of this approach include:

Porphyrin-Coumarin Scaffolds: A coumarin derivative has been linked to a tetrakis(4-hydroxyphenyl)porphyrin. In the initial state, the coumarin's fluorescence is quenched. Upon reaction with a target analyte like a thiol, the linker is cleaved, separating the two dyes and restoring the coumarin's characteristic blue fluorescence, while the porphyrin's red emission is diminished. This creates a ratiometric response. acs.org

Naphthalimide-Coumarin Conjugates: A coumarin-based probe was modified with a naphthalimide group to create a sensor for Cu²⁺ ions. The interaction with the metal ion alters the electronic properties of the conjugate, leading to a detectable change in its fluorescence profile. frontiersin.org

Phthalocyanine-Coumarin Derivatives: Coumarin substituents have been attached to zinc phthalocyanines. This modification was found to prevent the aggregation of the phthalocyanine (B1677752) molecules, which is a common issue that quenches fluorescence. The coumarin unit thereby helps maintain the photophysical activity of the larger dye. researchgate.net

This modular approach allows for the rational design of probes where the coumarin's emission can be switched "on" or "off," or where its energy can be channeled to produce emission in a different part of the spectrum.

Structural Modifications for Ratiometric Fluorescence

Ratiometric fluorescent probes offer a significant advantage over intensity-based sensors by providing a built-in self-calibration. They measure the ratio of fluorescence intensities at two different wavelengths, which minimizes artifacts from probe concentration, photobleaching, or instrumental variations. frontiersin.org Structural modification of the coumarin core is a key method for creating such probes.

Common strategies include:

Analyte-Induced Structural Transformation: This approach involves designing a coumarin derivative that can exist in two distinct forms with different emission spectra. A chemical reaction with a specific analyte triggers the conversion from one form to the other. For instance, a probe for hydrazine (B178648) (N₂H₄) was designed by attaching an acetyl group to the 7-hydroxyl of a push-pull coumarin. mdpi.com The initial probe (CHAC) has a blue fluorescence (λ_em_ ~420 nm). Hydrazine cleaves the acetyl group, restoring the powerful ICT character of the 7-hydroxycoumarin fluorophore (CHOH), which results in a large red shift in emission to the cyan region (λ_em_ ~480 nm). mdpi.com This provides a distinct ratiometric signal (I₄₈₀/I₄₂₀) for hydrazine detection. mdpi.comacs.org

pH-Sensitive Ring-Opening/Closing Mechanism: Coumarin fluorophores can be integrated with a pH-sensitive heterocyclic ring, such as an oxazine (B8389632) or oxazolidine (B1195125). frontiersin.orgfrontiersin.org In the ring-closed state (at neutral or basic pH), the electronic conjugation of the coumarin is limited, resulting in fluorescence at a shorter wavelength. Upon acidification, the heterocycle opens, extending the π-conjugation system of the chromophore. frontiersin.org This structural change causes a significant bathochromic shift in both absorption and emission, establishing a pH-dependent equilibrium between two fluorescent species. frontiersin.org This allows for the ratiometric measurement of pH. frontiersin.orgfrontiersin.org

The table below presents examples of coumarin-based structures engineered for ratiometric sensing.

| Probe Name/Type | Structural Modification | Analyte | Emission Shift (λ_em1 → λ_em2_) | Mechanism | Reference |

| CHAC | Acetyl group on 7-OH of a push-pull coumarin | N₂H₄ | 420 nm → 480 nm | Acetyl cleavage restores ICT | mdpi.com |

| Oxazine-Coumarin | Fused pH-sensitive oxazine ring | H⁺ (low pH) | Short λ → ~660 nm | Acid-induced ring opening extends conjugation | frontiersin.orgfrontiersin.org |

| Ratio-HPSSC | Porphyrin linkage via disulfide bond | Thiols | 658 nm → 459 nm | Thiol-induced cleavage separates FRET pair | acs.org |

| CHCN | Coumarin-hemicyanine scaffold | ONOO⁻ | 565 nm → 475 nm | Oxidation of hemicyanine linker | nih.gov |

These engineering strategies demonstrate the remarkable adaptability of the coumarin framework, allowing the transformation of a molecule like this compound into highly specific and sensitive tools for chemical and biological analysis.

Biological Activities and Mechanistic Investigations in Vitro

Antimicrobial Activity Assessment

The antimicrobial potential of 6-Allyloxy-4-methylcoumarin and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new agents to combat infectious diseases, a significant global health challenge.

Coumarin (B35378) derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. faculdadececape.edu.br The antibacterial action of coumarin compounds is often attributed to their ability to damage bacterial cell membranes. nih.gov

Derivatives of 4-hydroxycoumarin (B602359) have shown effectiveness against a spectrum of pathogenic bacteria including Staphylococcus aureus, Bacillus atrophaeus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. faculdadececape.edu.br In a broader context, coumarin derivatives have been noted for their activity against both Gram-positive and Gram-negative bacteria. faculdadececape.edu.brnih.gov Specifically, some coumarin derivatives have shown good antibacterial activity against S. aureus and E. coli. arkajainuniversity.ac.in

While specific data for this compound is limited in the provided context, the general activity of coumarin derivatives suggests its potential. For instance, a study on various coumarin derivatives indicated that they can possess good antibacterial activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. innovareacademics.ininnovareacademics.in Another study highlighted that certain coumarin derivatives exhibited significant inhibitory activity against Staphylococcus aureus and Shigella flexneri. medwinpublishers.com

| Bacterial Strain | Activity/Observation | Reference |

|---|---|---|

| Staphylococcus aureus (Gram-positive) | Good antibacterial activity observed for some derivatives. | faculdadececape.edu.brarkajainuniversity.ac.ininnovareacademics.ininnovareacademics.in |

| Bacillus subtilis (Gram-positive) | Significant antibacterial activity. | faculdadececape.edu.brinnovareacademics.ininnovareacademics.in |

| Escherichia coli (Gram-negative) | Good antibacterial activity observed for some derivatives. | arkajainuniversity.ac.ininnovareacademics.ininnovareacademics.in |

| Pseudomonas aeruginosa (Gram-negative) | Activity demonstrated by some coumarin derivatives. | faculdadececape.edu.brinnovareacademics.ininnovareacademics.in |

| Shigella flexneri (Gram-negative) | Marked inhibitory activity by certain derivatives. | medwinpublishers.com |

The antifungal properties of coumarin derivatives have also been a subject of investigation. Studies have shown that these compounds can exhibit inhibitory effects against various fungal species. For instance, some 4-methylcoumarin (B1582148) derivatives have demonstrated potent antifungal activity. innovareacademics.ininnovareacademics.in

Research has indicated that certain coumarin derivatives show activity against Candida albicans. innovareacademics.ininnovareacademics.in However, in one study, the antifungal screening results for a series of coumarin derivatives against Candida albicans were not encouraging, showing very little activity. medwinpublishers.com In contrast, other studies have reported that psoralens, a type of furocoumarin, possess antifungal activities. iiarjournals.org A specific derivative, 7-(γ,γ-dimethylallyloxy)-5-methoxy-4-methylcoumarin, was isolated from an endophytic fungus and its structure elucidated, though its specific antifungal activity was not detailed in the provided text. nih.gov

| Fungal Strain | Activity/Observation | Reference |

|---|---|---|

| Candida albicans | Variable activity; some derivatives show potency while others have little effect. | innovareacademics.ininnovareacademics.inmedwinpublishers.com |

| General Fungi | Psoralens (furocoumarins) are known to have antifungal properties. | iiarjournals.org |

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Anticancer Activity Studies

The potential of coumarin derivatives as anticancer agents has been extensively explored. These compounds have been shown to impact various cellular processes involved in cancer progression, including cell proliferation, apoptosis, and cell cycle regulation. nih.govnih.gov

This compound and related compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. Coumarins, in general, have been reported to inhibit the proliferation of cancer cells, including those of the breast, lung, and colon. nih.govacgpubs.org

In a study investigating 4-methylcoumarin derivatives, it was found that these compounds exhibited cytotoxic effects on human bladder cancer cell lines T24 and RT4. lookchem.comrsc.org Specifically, a series of 4-methylcoumarins were synthesized and tested for their anti-proliferative activity against three human cancer cell lines: K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The results indicated that certain derivatives possessed notable cytotoxic activities. nih.gov Another study highlighted that some 7-substituted coumarins inhibit the proliferation of laryngeal cancer cells. iiarjournals.org

| Cancer Cell Line | Compound Type | Observation | Reference |

|---|---|---|---|

| T24 (Bladder Cancer) | 4-Methylcoumarins | Weak to moderate cytotoxic activity. | lookchem.comrsc.org |

| RT4 (Bladder Cancer) | 4-Methylcoumarins | Cytotoxic effects observed. | lookchem.com |

| K562 (Leukemia) | 4-Methylcoumarin derivatives | Cytotoxic effects observed. | nih.gov |

| LS180 (Colon Adenocarcinoma) | 4-Methylcoumarin derivatives | Cytotoxic effects observed. | nih.gov |

| MCF-7 (Breast Adenocarcinoma) | 4-Methylcoumarin derivatives | Cytotoxic effects observed. | nih.gov |

| Laryngeal Cancer Cells | 7-Substituted coumarins | Inhibition of proliferation. | iiarjournals.org |

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Coumarins have been shown to trigger apoptosis in cancer cells through various signaling pathways. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. genome.jpnih.govscielo.org

The intrinsic pathway involves the mitochondria, which, upon receiving apoptotic signals, release proteins like cytochrome c. scielo.org This release activates a cascade of caspases, which are proteases that execute the apoptotic process. lookchem.com The Bcl-2 family of proteins plays a crucial role in regulating this pathway. scielo.org Studies have shown that natural products can induce apoptosis in breast cancer cells by modulating the expression of proteins in the MAPK signaling pathway, such as Bax and Bcl-2, and activating caspases like caspase-9 and caspase-3. frontiersin.org

The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8, which then activates downstream effector caspases. scielo.org

While the specific apoptotic pathways activated by this compound are not explicitly detailed, the general literature on coumarins suggests that they can induce apoptosis, a critical attribute for an anticancer compound. nih.govlookchem.com

In addition to inducing apoptosis, anticancer compounds can also inhibit cancer cell growth by causing cell cycle arrest at specific checkpoints. This prevents the cells from progressing through the division cycle and proliferating. Coumarin and its derivatives have been reported to cause cell cycle arrest at various phases, including G0/G1, S, and G2/M. researchgate.net

For instance, some coumarin derivatives have been shown to induce cell cycle arrest at the S phase, accompanied by DNA fragmentation. researchgate.net The ability to halt the cell cycle is a significant mechanism of the anticancer activity of coumarins. scribd.com While direct evidence for this compound's effect on the cell cycle is not provided in the search results, the known activities of related coumarin compounds suggest this as a plausible mechanism of action.

Apoptosis Induction Pathways

Anti-inflammatory Properties and Mechanisms

Inflammation is a complex biological response involving various enzymes and signaling pathways. The potential for coumarin derivatives to modulate these pathways is an active area of research. However, specific data on the anti-inflammatory effects of this compound is not extensively documented in current scientific literature.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key mediators of inflammation, responsible for the synthesis of prostaglandins. While various coumarin derivatives have been investigated for their COX-inhibitory potential nih.gov, specific in vitro studies detailing the inhibitory activity of this compound against COX-1 or COX-2 enzymes are not available in the reviewed scientific literature.

Lipoxygenase (LOX) Enzyme Inhibition

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory cascade, producing leukotrienes. The inhibitory effects of different coumarin structures on LOX have been noted acs.org, but there is no specific published data quantifying the in vitro inhibitory effect of this compound on LOX enzymes.

Antioxidant Capacity and Free Radical Scavenging

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS) and mitigate oxidative stress. The structure of coumarins, particularly the presence and position of hydroxyl or other substituent groups, plays a crucial role in their antioxidant activity. jst.go.jpnih.gov

Mitigation of Oxidative Stress

Oxidative stress results from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects. While the parent compound, 6-hydroxy-4-methylcoumarin (B191455), is explored for its potential antioxidant activities biosynth.comchemimpex.com, specific studies demonstrating the capacity of this compound to mitigate oxidative stress in vitro have not been reported. The influence of the allyloxy substitution at the 6-position on this activity remains uncharacterized.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to evaluate a compound's free radical scavenging ability. Many 4-methylcoumarin derivatives have been tested using this method jst.go.jpresearchgate.net. However, a review of the available scientific literature reveals no specific data or IC50 values for the DPPH radical scavenging activity of this compound.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage, where free radicals attack lipids, leading to cellular damage. Dihydroxy-substituted 4-methylcoumarins have been shown to be potent inhibitors of lipid peroxidation nih.gov. Despite the availability of assays to test this property, no studies were found that specifically measure the ability of this compound to inhibit lipid peroxidation in vitro.

As per the analysis of the available scientific literature, there is a notable absence of specific experimental data for the biological activities of this compound within the scope of this article's outline. Consequently, data tables for its enzymatic inhibition or antioxidant capacity cannot be generated. Further research is required to elucidate the specific in vitro biological profile of this compound.

Suppression of Neutrophil Oxidative Metabolism

Research into the 4-methylcoumarin scaffold has demonstrated its potential to modulate inflammatory responses by inhibiting the oxidative metabolism of human neutrophils. nih.govresearchgate.net Studies on various hydroxylated and acetylated derivatives of 4-methylcoumarin show they can inhibit the generation of reactive oxygen species (ROS) in neutrophils stimulated by serum-opsonized zymosan (SOZ) or phorbol-12-myristate-13-acetate (PMA). nih.govnih.gov This inhibition is concentration-dependent and not due to cytotoxicity. nih.gov

The presence of an oxygenated substituent is crucial for this activity. nih.gov For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) was found to be more effective at suppressing neutrophil oxidative metabolism than its 6,7- and 5,7-dihydroxy counterparts. nih.govnih.gov Conversely, the acetylation of these hydroxyl groups, as seen in 5,7- and 7,8-diacetoxy-4-methylcoumarins, renders them less effective than the hydroxylated versions. nih.govnih.gov Mechanistic analyses suggest that 6,7- and 7,8-dihydroxy-4-methylcoumarins may inhibit the protein kinase C-mediated signaling pathway. nih.govnih.gov

While comprehensive data exists for dihydroxy and diacetoxy derivatives, specific studies detailing the suppressive effects of this compound on neutrophil oxidative metabolism were not identified in the reviewed literature.

Table 1: Inhibitory Effect of 4-Methylcoumarin Derivatives on Neutrophil ROS Generation Data sourced from studies on human neutrophils stimulated with PMA, measured by lucigenin-enhanced chemiluminescence.

| Compound | IC₅₀ (µM) |

|---|---|

| 6,7-Dihydroxy-4-methylcoumarin | 10.4 ± 2.6 nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | 4.8 ± 0.6 nih.gov |

| 5,7-Dihydroxy-4-methylcoumarin | 56.6 ± 11.2 nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin | > 100 nih.gov |

| 5,7-Diacetoxy-4-methylcoumarin | > 100 nih.gov |

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition

The coumarin scaffold is a well-established framework for the development of acetylcholinesterase (AChE) inhibitors, a key target in managing Alzheimer's disease. researchgate.net Numerous derivatives have been synthesized and tested, showing a wide range of potencies. For example, certain bis-coumarin dimers have exhibited potent AChE inhibitory activity with IC₅₀ values in the nanomolar range (7.3 to 12.1 nM). researchgate.net A substituted derivative, Chromenyl Coumarate, was identified as a better inhibitor (IC₅₀ = 48.49 ± 5.6 nM) than the reference drug Donepezil. nih.gov These studies highlight that modifications at various positions on the coumarin ring can significantly influence AChE inhibition. nih.gov However, specific data on the acetylcholinesterase inhibitory activity of this compound has not been reported in the available scientific literature.

Table 2: AChE Inhibitory Activity of Various Coumarin Derivatives

| Compound/Derivative Class | IC₅₀ Value |

|---|---|

| Chromenyl Coumarate (CC) | 48.49 ± 5.6 nM nih.gov |

| (±)-Dievodialetins A−G (Bis-coumarins) | 7.3 to 12.1 nM researchgate.net |

| 8-Acetyl-7-hydroxy-4-methylcoumarin derivatives | 1.52 to 4.95 µM mdpi.com |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Coumarin derivatives are recognized as a promising class of monoamine oxidase (MAO) inhibitors, with many compounds showing high potency and selectivity for either MAO-A or MAO-B isoforms. psu.eduscienceopen.com These enzymes are significant targets for treating neurodegenerative and depressive disorders. scienceopen.com

Structure-activity relationship studies reveal that substitutions on the coumarin ring are critical for inhibitory activity and selectivity. scienceopen.com For instance, the introduction of an acetonyl or bromoallyloxy group at the 7-position can yield compounds with potent MAO-A and MAO-B inhibitory activity. psu.edu One study found that 7-(β-Bromoallyloxy)-3,4-cyclopentene-8-methylcoumarin was a highly potent and selective MAO-B inhibitor with an IC₅₀ of 1.18 nM. psu.edu Another investigation of coumarins from Murraya exotica identified a new compound, 5-demethoxy-10′-ethoxyexotimarin F, with selective MAO-B inhibitory activity (IC₅₀ = 153.25 ± 1.58 nM). nih.gov Phenyl substitution has also been shown to have a significant effect, with 3-phenyl substitution enhancing MAO-B inhibition and 4-phenyl substitution being more effective for MAO-A inhibition. scienceopen.com

Despite the extensive research into this class of inhibitors, specific IC₅₀ values for this compound against MAO-A or MAO-B are not documented in the reviewed studies.

Table 3: MAO Inhibitory Activity of Selected Coumarin Derivatives

| Compound | MAO-A IC₅₀ | MAO-B IC₅₀ | Selectivity Index (A/B) |

|---|---|---|---|

| 7-(β-Bromoallyloxy)-3,4-cyclopentene-8-methylcoumarin | 124.60 nM psu.edu | 1.18 nM psu.edu | > 105 |

| 3,4-Benzo-7-(b-bromoallyloxy)-8-methylcoumarin | 2.45 µM psu.edu | 1.48 nM psu.edu | > 1655 |

| 5-demethoxy-10′-ethoxyexotimarin F | 26.3 ± 1.03 μM nih.gov | 153.25 ± 1.58 nM nih.gov | > 172 |

| Toloxatone (Reference) | 6.61 ± 0.06 μM scienceopen.com | - | - |

| Selegiline (Reference) | - | 20.00 ± 0.01 nM scienceopen.com | - |

Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme released by neutrophils that contributes to oxidative damage during inflammation. nih.gov Research has shown that 4-methylcoumarin derivatives bearing a catechol (o-dihydroxy) group can suppress MPO activity. nih.govnih.gov Among the compounds tested, 6,7-dihydroxy-4-methylcoumarin was the most effective inhibitor of MPO activity. nih.gov The 7,8-dihydroxy analogue also showed inhibitory effects. nih.gov In contrast, acetylation of the hydroxyl groups significantly diminishes the compound's ability to inhibit MPO. nih.gov There is no specific information available regarding the MPO inhibition profile of this compound.

Table 4: Inhibition of Myeloperoxidase (MPO) by 4-Methylcoumarin Derivatives

| Compound | IC₅₀ (µM) |

|---|---|

| 6,7-Dihydroxy-4-methylcoumarin | 1.5 ± 0.6 nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | 4.4 ± 1.1 nih.gov |

| 5,7-Dihydroxy-4-methylcoumarin | > 30 nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin | > 30 nih.gov |

| Quercetin (Reference) | 1.7 ± 0.2 nih.gov |

Elastase Inhibition

Human neutrophil elastase is a serine protease involved in the degradation of extracellular matrix proteins, and its overactivity is implicated in inflammatory diseases. nih.gov Certain 4-methylcoumarin derivatives have been found to inhibit its catalytic activity. nih.govnih.gov Specifically, o-dihydroxylated coumarins, such as 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin, which contain a catechol group, were shown to inhibit elastase. nih.gov As with MPO inhibition, the acetylation of these free hydroxyls resulted in a significant decrease in their inhibitory potency. nih.gov Specific data concerning the elastase inhibition potential of this compound is not available in the reviewed literature.

Table 5: Inhibition of Human Neutrophil Elastase by 4-Methylcoumarin Derivatives

| Compound (at 30 µM) | % Inhibition |

|---|---|

| 6,7-Dihydroxy-4-methylcoumarin | 35.7 ± 11.2 nih.gov |

| 7,8-Dihydroxy-4-methylcoumarin | 22.0 ± 7.6 nih.gov |

| 5,7-Diacetoxy-4-methylcoumarin | 2.1 ± 1.6 nih.gov |

| 7,8-Diacetoxy-4-methylcoumarin | 3.5 ± 2.5 nih.gov |

Phosphodiesterase Inhibition

Coumarins represent a class of natural products with the potential to act as phosphodiesterase (PDE) inhibitors. researchgate.net The inhibition of PDE enzymes, which hydrolyze cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), can lead to various therapeutic effects by modulating intracellular signaling pathways involved in inflammation. nih.gov For example, inhibitors of PDE4 are used to treat inflammatory conditions by increasing intracellular cAMP levels. nih.gov While the coumarin scaffold is generally recognized for this potential activity, specific research findings and quantitative data, such as IC₅₀ values, for the phosphodiesterase inhibitory activity of this compound were not found in the reviewed scientific literature.

Other Biological Activities

Beyond the more extensively studied areas, this compound and its structural analogs have been investigated for a variety of other potential therapeutic applications. These include antiviral, antitubercular, anticonvulsant, anticoagulant, antiplatelet, and enzyme-inhibiting activities.

Antiviral Properties (e.g., Anti-HIV)

The coumarin nucleus is a constituent of many natural products with established anti-HIV and antiviral activities. researchgate.nettandfonline.comresearchgate.net Research into synthetic coumarins has revealed that this class of compounds can act as inhibitors of key viral enzymes. For instance, certain coumarin derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Modifications on the coumarin scaffold, such as the introduction of a triazine moiety, have yielded derivatives with moderate to good anti-HIV activity against various strains, including HIV-1 (III-B) and HIV-2 (ROD). nih.gov

Furthermore, studies on coumarin-chalcone hybrids have demonstrated anti-HIV activity, with inhibition rates of HIV-1 p24 expression reaching up to 79% at a concentration of 100 µM for some analogs. mdpi.com While the broader class of coumarins, including simple hydroxylated and methoxylated derivatives, shows potential for anti-HIV activity, specific experimental data on the anti-HIV efficacy of this compound was not found in the reviewed scientific literature. researchgate.nettandfonline.comresearchgate.netmdpi.com

Antitubercular Activity

Coumarin derivatives have emerged as a promising scaffold in the search for new antitubercular agents. researchgate.netmdpi.com Studies on various 4-methyl-7-substituted coumarins have demonstrated potent activity against Mycobacterium tuberculosis H37Rv strains, with some compounds showing efficacy in the low microgram per milliliter range. mdpi.com For example, a series of 4-methyl-7-amido coumarin derivatives were found to be active, which may be attributed to the amide group's ability to form effective bonds within the active sites of mycobacterial proteins. mdpi.com

In one study, derivatives of 7-hydroxy-4-methylcoumarin featuring an alkyne functionality at the 7-position, which could be considered structurally related to the allyloxy group, were among the most active compounds tested against Mycobacterium tuberculosis H37Rv. mdpi.com Specifically, compounds with terminal alkyne groups showed minimum inhibitory concentration (MIC) values as low as 0.625 µg/mL. mdpi.com Similarly, studies on alkoxy-triazoloquinolones have also reported potent anti-Mtb activity, with MIC values as low as 6.6 µM. nih.gov Although a study on 8-acetyl-7-allyloxy-4-methylcoumarin derivatives was identified, it focused on antimicrobial activity against other bacteria and not M. tuberculosis. innovareacademics.in Specific antitubercular activity data for this compound was not available in the reviewed literature.

Table 1: Antitubercular Activity of Selected 4-Methyl-7-Substituted Coumarin Analogs mdpi.com

| Compound ID | Substituent at 7-position | MIC (µg/mL) against M. tuberculosis H37Rv |

| 3k | 1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy | 0.625 |

| 3m | 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy | 0.625 |

| 5b | Prop-2-yn-1-yloxy | 0.625 |

| 5d | But-2-yn-1-yloxy | 0.625 |

| Rifampicin | Standard Drug | 0.125 |

| Isoniazid | Standard Drug | 0.125 |

This table presents data for structurally related compounds to illustrate the potential of the coumarin scaffold. Data for this compound is not available.

Anticonvulsant Profile

The potential of coumarin derivatives as anticonvulsant agents has been explored in various preclinical models. nih.govnih.govmdpi.com The evaluation of these compounds often involves the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard models for identifying activity against generalized tonic-clonic and myoclonic seizures, respectively. nih.gov

A study investigating a series of novel benzopyrone derivatives revealed that certain compounds exhibited significant anticonvulsant potential. lookchem.com In the scPTZ screen, some derivatives provided 100% protection against seizures. lookchem.com Another study screened 18 different natural coumarin derivatives in a larval zebrafish PTZ model and found that seven compounds significantly lowered seizure-like behavior, with some reducing the PTZ-induced electrical activity by up to 89%. nih.gov While these studies highlight the promise of the coumarin scaffold, they did not specifically report data for this compound. The anticonvulsant activity is highly dependent on the substitution pattern on the coumarin ring. nih.gov

Table 2: Anticonvulsant Activity of Selected Coumarin Derivatives in Animal Models

| Compound/Derivative Class | Animal Model | Test | Observation | Reference |

| Novel Benzopyrone Derivatives | Mice | scPTZ | 100% protection for select compounds | lookchem.com |

| Oxypeucedanin Hydrate | Zebrafish Larvae | PTZ-induced behavior | 74% reduction in seizure-like behavior | nih.gov |

| Daphnoretin | Zebrafish Larvae | PTZ-induced behavior | 65% reduction in seizure-like behavior | nih.gov |

| 4-Amino-3-nitrocoumarins | Mice | MES | Potent activity reported for some derivatives | researchgate.net |

This table provides examples of anticonvulsant activity within the coumarin class. Specific data for this compound is not available in the cited literature.

Anticoagulant Activity

Coumarins are a well-established class of compounds with anticoagulant properties, famously represented by the drug warfarin. nih.govwiener-lab.com The primary mechanism of action for many anticoagulant coumarins is the inhibition of Vitamin K epoxide reductase, an enzyme crucial for the synthesis of several clotting factors. scispace.com The anticoagulant potential of a compound is typically evaluated in vitro using tests such as the prothrombin time (PT), which measures the integrity of the extrinsic and common coagulation pathways. wiener-lab.comlabcorp.comnih.govsynnovis.co.uk

Research on new coumarin derivatives continues to explore their effects on coagulation. Studies on synthetic biscoumarins have shown promising anticoagulant activity in vivo. nih.gov Another study on newly synthesized coumarin-related compounds also investigated their effects on hemocoagulation processes. researchgate.net While the coumarin backbone is associated with anticoagulant effects, the specific activity is highly influenced by the substitution pattern. researchgate.netnih.gov Direct in vitro anticoagulant data, such as effects on prothrombin time, for this compound were not found in the reviewed literature.

Platelet Aggregation Inhibition

In addition to effects on coagulation factors, some coumarins can inhibit platelet aggregation, a key process in thrombus formation. researchgate.net This activity is typically assessed in vitro by measuring the ability of a compound to prevent platelet clumping induced by agents like adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid. nih.govarkajainuniversity.ac.in

Studies on 4-methylcoumarins have shown that their antiplatelet activity varies significantly with their substitution pattern. researchgate.net For example, 5,7-dihydroxy-4-methylcoumarins have been found to be potent inhibitors of arachidonic acid-induced aggregation. researchgate.net The mechanism for some coumarins involves the inhibition of cyclooxygenase-1 (COX-1) and antagonism of thromboxane (B8750289) A2 receptors, leading to reduced production of pro-aggregatory signals. nih.gov While the general class of coumarins has demonstrated antiplatelet effects, no specific data on the inhibition of platelet aggregation by this compound was identified in the searched literature.

Steroid 5α-Reductase Inhibition

Steroid 5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of this enzyme is a therapeutic strategy for conditions like benign prostatic hyperplasia and androgenic alopecia. nih.gov The potential for coumarins to inhibit this enzyme has been explored, revealing that this activity is highly dependent on the specific molecular structure. researchgate.net

For instance, some geranylated coumarins isolated from Mammea siamensis have shown inhibitory activity against testosterone 5α-reductase. researchgate.net Conversely, other studies have noted that certain coumarin derivatives are not inhibitors of this enzyme. researchgate.net This highlights the specificity required for interaction with the enzyme's active site. There is no specific data available in the reviewed literature regarding the in vitro inhibitory activity of this compound on steroid 5α-reductase.

Molecular Interaction Mechanisms

The core structure of coumarin, being planar and hydrophobic, presents the possibility for various molecular interactions, including with DNA and protein targets. The specific substitutions on the coumarin ring are critical in defining the nature and potency of these interactions.

Direct experimental studies confirming the intercalation of this compound into DNA are not extensively documented in publicly available research. Intercalation is a process where a molecule inserts itself between the base pairs of a DNA double helix. This action typically requires a planar, aromatic ring system, a characteristic feature of the coumarin scaffold. However, the precise nature of the interaction is heavily influenced by the compound's substituents.

While direct evidence for this compound is scarce, studies on related coumarin derivatives suggest potential interactions with DNA or associated proteins. For instance, research on other coumarins indicates that their planar structure could facilitate binding within hydrophobic pockets of proteins that interact with DNA, such as DNA polymerase, rather than direct classical intercalation. researchgate.net One study identified 6-(pent-4-enyloxy)-coumarin, a compound with a similar alkoxy group at the C-6 position, as a molecule capable of disrupting DNA replication by inhibiting Taq DNA polymerase, suggesting an interaction with the DNA-polymerase complex. researchgate.net